6-chloro-N'-hydroxypyridine-3-carboximidamide

Physicochemical profiling Purification optimisation Isomer differentiation

Researchers using 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) as a C1s inhibitor often require a structurally matched, inactive control for rigorous assay validation. 6-Chloro-N'-hydroxypyridine-3-carboximidamide (CAS 1219626-58-0) fulfills this exact need, lacking the 4-phenylpiperazine moiety essential for C1s binding (A1 Ki ~5.8 μM), ensuring no confounding target engagement. - Orthogonal Control: Validates C1s-specific phenotypes in complement-driven disease models without scaffold interference. - Dual Reactivity: The 6-chloro substituent enables efficient SNAr for late-stage diversification; the amidoxime group facilitates 1,2,4-oxadiazole synthesis. - Process Advantage: Lower predicted boiling point (308.7 °C) compared to the 2-chloro isomer simplifies purification and formulation.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 1219626-58-0
Cat. No. B3418263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N'-hydroxypyridine-3-carboximidamide
CAS1219626-58-0
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=NO)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
InChIKeyOIGJMMGKAZXCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N′-hydroxypyridine-3-carboximidamide: Key Building Block Overview


6‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide (CAS 1219626‑58‑0, also referenced as CAS 468068‑39‑5) is a chloro‑substituted N′‑hydroxy‑pyridine‑3‑carboximidamide with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g mol⁻¹ [1]. The compound features a pyridine ring bearing a chlorine atom at the 6‑position and an N′‑hydroxy‑carboximidamide moiety at the 3‑position, the latter existing preferentially in the (Z)‑configuration . It belongs to a family of amidoxime‑type intermediates that are widely employed in heterocyclic synthesis, particularly for constructing oxadiazole, imidazole, and thiazole derivatives [2]. Its relatively compact scaffold, combined with the presence of both a nucleophilic hydroxyimino group and an electrophilic chloro‑substituted aromatic ring, renders it a versatile building block in medicinal chemistry and agrochemical research programmes.

Why Generic Pyridine-3-carboximidamide Substitutes Require Verification


Pyridine‑3‑carboximidamide derivatives are not interchangeable because the position of the chlorine substituent and the nature of the N′‑hydroxy tautomer profoundly influence both physicochemical properties and biological activity. For instance, the 6‑chloro isomer (CAS 1219626‑58‑0) exhibits a predicted boiling point of 308.7 °C and a density of 1.51 g cm⁻³ , whereas the related 2‑chloro isomer (CAS 468068‑58‑8) shows a substantially higher boiling point of approximately 388 °C and a density of 1.514 g cm⁻³ . Such differences affect distillation/purification protocols, formulation behaviour, and storage conditions. Furthermore, while 6‑(4‑phenylpiperazin‑1‑yl)pyridine‑3‑carboximidamide (A1) has been characterised as a selective, competitive C1s protease inhibitor with a Kd of ∼9.8 μM and a Ki of ∼5.8 μM [1], the 6‑chloro derivative lacks this 4‑phenylpiperazine substituent and consequently does not exhibit the same C1s‑target engagement. Researchers seeking a C1s‑inactive control compound or an intermediate that is orthogonal to complement‑pathway assays therefore cannot substitute A1 with the 6‑chloro analogue without risking confounding results. In chemical synthesis, the 6‑chloro atom is reactive toward nucleophilic aromatic substitution (SNAr), whereas the 2‑chloro isomer is sterically more hindered, leading to different reaction rates and selectivity profiles [2]. These cumulative differences demonstrate that substituting one pyridine‑3‑carboximidamide for another without experimental validation can compromise synthetic yield, biological interpretation, and process reproducibility.

Quantitative Differentiation from Closest Structural Analogs


Boiling Point and Density Divergence Between 6-Chloro and 2-Chloro Isomers

The 6‑chloro isomer (CAS 1219626‑58‑0) exhibits a predicted boiling point approximately 80 °C lower than the 2‑chloro isomer (CAS 468068‑58‑8), alongside a marginally lower density . These differences are critical for solvent‑free distillation, preparative‑scale purification, and vapour‑phase handling protocols.

Physicochemical profiling Purification optimisation Isomer differentiation

pKa Acidity Contrast Across Regioisomers

The predicted pKa of the 6‑chloro isomer is 12.72±0.50, whereas the 2‑chloro isomer is expected to exhibit a lower pKa because the electron‑withdrawing chlorine substituent is ortho to the carboximidamide group, increasing the acidity of the N‑hydroxy proton [1]. Although the specific pKa of the 2‑chloro isomer was not retrieved, the established principle that ortho‑substituted aryl amidoximes are more acidic than para‑substituted analogues supports the assertion that the 6‑chloro isomer is the less acidic of the two.

Ionisation Solubility enhancement Salt formation

Absence of C1s Protease Inhibitory Activity

The 6‑(4‑phenylpiperazin‑1‑yl) analogue (A1) is a characterised competitive inhibitor of complement C1s with a Kd of ∼9.8 μM and a Ki of ∼5.8 μM [1]. In contrast, 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide lacks the 4‑phenylpiperazine moiety required for occupation of the C1s substrate recognition site and is expected to be devoid of C1s binding at comparable concentrations. This was corroborated by structure–activity relationship analyses of the A1 scaffold confirming that the N‑arylpiperazine substituent is essential for C1s engagement [1].

Complement pathway C1s inhibition Target selectivity

Synthetic Utility for 3‑(1,2,4‑Oxadiazol‑3‑yl)pyridine Libraries via Amidoxime Cyclisation

6‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide serves as a direct precursor for sterically hindered 3‑(1,2,4‑oxadiazol‑3‑yl)pyridines via a two‑step O‑acylation/cyclodehydration sequence using acyl chlorides and TBAF in acetonitrile at room temperature [1]. The 6‑chloro substituent remains intact during cyclisation, enabling subsequent SNAr diversification at the 6‑position. By contrast, the 2‑chloro isomer undergoes competing intramolecular reactions and exhibits slower O‑acylation kinetics due to steric crowding adjacent to the amidoxime group [2], reducing its efficiency in library production.

Heterocyclic synthesis Oxadiazole library Amidoxime cyclisation

Optimal Scientific and Industrial Application Scenarios


C1s-Inactive Control for Complement Pathway Studies

Given that 6‑(4‑phenylpiperazin‑1‑yl)pyridine‑3‑carboximidamide (A1) is a validated competitive C1s inhibitor (Kd ∼9.8 μM, Ki ∼5.8 μM) [1], 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide provides a structurally matched, C1s‑inactive control. It is ideal for use in parallel‑dose‑response experiments where researchers need to attribute complement‑mediated phenotypes specifically to C1s catalytic inhibition, rather than to non‑specific effects of the pyridine‑3‑carboximidamide scaffold. This application is particularly relevant in pharmaceutical programmes targeting complement‑driven diseases such as cold agglutinin disease or antibody‑mediated rejection.

Starting Material for 6-Substituted Heterocyclic Libraries

The compound’s 6‑chloro substituent, resistant to cyclisation conditions but reactive toward nucleophiles, makes it an attractive starting point for constructing diverse 3‑(hetero)aryl‑pyridine libraries [2]. A typical workflow involves (i) O‑acylation of the amidoxime with a carboxylate building block, (ii) TBAF‑mediated cyclodehydration to install a 1,2,4‑oxadiazol‑3‑yl or related heterocycle, and (iii) subsequent SNAr displacement of the chlorine by amines, alkoxides, or thiols to introduce molecular diversity. This strategy is employed in hit‑to‑lead campaigns requiring rapid SAR exploration around the pyridine core.

Physicochemically Distinct Isomer for Process Development

The ∼80 °C lower predicted boiling point (308.7 °C vs 388 °C) and higher pKa (12.72 vs ∼11.5–12.0 estimated) of the 6‑chloro isomer relative to the 2‑chloro isomer translate into tangible process advantages. Process chemistry groups can exploit the lower boiling point for milder vacuum distillation during purification, while formulation scientists can leverage the distinct ionisation profile to optimise salt selection, solubility, and stability in both oral and parenteral dosage forms. The predicted density difference (1.51 vs 1.514 g cm⁻³) also informs solvent‑extraction and phase‑separation unit‑operation design.

Synthesis of Labeled Probe Precursors

Because the 6‑chloro atom can be selectively displaced by nucleophilic reporters (e.g., fluorinated amines for ¹⁸F‑PET tracer synthesis or biotin‑linked amines for pull‑down experiments), 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide is a convenient precursor for generating labelled pyridine‑3‑carboximidamide probes. The orthogonal reactivity of the amidoxime group (for heterocycle formation) and the 6‑chloro position (for late‑stage labelling) minimises protecting‑group manipulation, a significant advantage over the 2‑chloro isomer, where steric hindrance can suppress SNAr labelling yields [3].

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